Benzophenone, 2-hydroxy-4'-methoxy-

説明

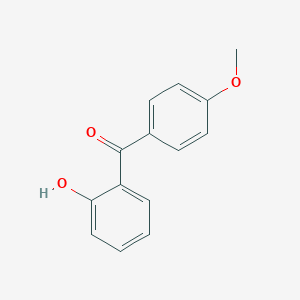

Benzophenone, 2-hydroxy-4'-methoxy- (CAS 131-57-7), commonly known as oxybenzone, is a substituted benzophenone derivative with a hydroxyl group at the 2-position and a methoxy group at the 4'-position. Its molecular formula is $ \text{C}{14}\text{H}{12}\text{O}_{3} $, and it has a molecular weight of 228.25 g/mol . The compound’s UV-absorbing properties stem from its conjugated aromatic system, where the hydroxyl and methoxy groups act as auxochromes, enhancing the chromophoric keto group’s ability to absorb ultraviolet (UV) radiation . Oxybenzone is widely used in sunscreens and cosmetics as a UV filter, protecting against UVB and short UVA rays .

特性

CAS番号 |

18733-07-8 |

|---|---|

分子式 |

C14H12O3 |

分子量 |

228.24 g/mol |

IUPAC名 |

(2-hydroxyphenyl)-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C14H12O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3 |

InChIキー |

MPOIUZCYWIPYNC-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2O |

正規SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2O |

他のCAS番号 |

18733-07-8 |

同義語 |

(2-hydroxyphenyl)-(4-methoxyphenyl)methanone |

製品の起源 |

United States |

科学的研究の応用

Photoprotection in Cosmetics

One of the primary applications of 2-hydroxy-4'-methoxybenzophenone is as a UV filter in sunscreen formulations. It absorbs UV radiation in the range of 290-400 nanometers, protecting the skin from harmful effects such as sunburn and skin cancer. The compound is approved by the U.S. Food and Drug Administration for use in sunscreens at concentrations up to 6% .

Case Study: Efficacy in Sunscreens

A study published in Analytical and Bioanalytical Chemistry assessed the effectiveness of 2-hydroxy-4'-methoxybenzophenone in various sunscreen formulations. The results indicated that formulations containing this compound provided significant protection against UV radiation and demonstrated stability over time .

Pharmaceutical Applications

The benzophenone moiety is prevalent in medicinal chemistry due to its biological activities. Recent research highlights its potential as an anti-inflammatory and antimicrobial agent.

Research published in Benzophenone: a ubiquitous scaffold in medicinal chemistry discusses the synthesis of various benzophenone derivatives, including 2-hydroxy-4'-methoxybenzophenone. These derivatives exhibited potent biological activities, such as anti-inflammatory effects measured through carrageenan-induced foot pad edema assays .

Material Science Applications

Beyond cosmetics and pharmaceuticals, 2-hydroxy-4'-methoxybenzophenone serves as a photostabilizer in polymers and plastics. It enhances the durability of materials exposed to sunlight by preventing photodegradation.

Case Study: Polymer Stability

A patent describes a method for incorporating 2-hydroxy-4'-methoxybenzophenone into acrylic plastics used in food contact applications. The compound effectively absorbs UV light, thus prolonging the life of the plastic while ensuring safety standards are met .

Toxicological Studies

Given its widespread use, toxicological assessments have been conducted to evaluate the safety of 2-hydroxy-4'-methoxybenzophenone. Studies indicate that it does not exhibit carcinogenic properties when administered at regulated levels .

Findings from Toxicology Studies

A two-year study involving Sprague Dawley rats and B6C3F1/N mice showed no significant adverse effects related to carcinogenicity or genetic toxicity when the compound was included in their diet at defined concentrations .

Summary Table of Applications

類似化合物との比較

Comparison with Structurally Similar Benzophenones

Substituent Effects on UV Absorption and Stability

The number and position of substituents significantly influence the photostability, solubility, and efficacy of benzophenones:

2-Hydroxy-4-Methoxybenzophenone (Oxybenzone)

- Substituents : 2-hydroxy, 4'-methoxy.

- Key Properties : Broad-spectrum UV absorption (280–350 nm), moderate photostability, and compatibility with cosmetic formulations .

2,4-Dihydroxybenzophenone

- Substituents : 2-hydroxy, 4-hydroxy.

- Key Properties: Enhanced UV absorption due to dual hydroxyl groups but reduced photostability compared to oxybenzone. The additional hydroxyl group increases polarity, limiting solubility in non-polar matrices .

Benzophenone-6 (2,2'-Dihydroxy-4,4'-Dimethoxybenzophenone)

- Substituents : 2,2'-dihydroxy, 4,4'-dimethoxy.

- Key Properties : Higher molecular weight (274.27 g/mol) and improved thermal stability due to symmetric substitution. Used as a polymer additive to prevent UV degradation .

4-Benzyloxy-2-Hydroxybenzophenone

- Substituents : 2-hydroxy, 4-benzyloxy.

- Key Properties : The benzyloxy group enhances solubility in hydrophobic polymers but may reduce photostability due to steric hindrance .

Antifungal Activity

- 3-Methyl-4-Fluorobenzophenone: Substitution with a methyl (3-position) and fluorine (4-position) group confers antifungal activity against Botrytis cinerea, with inhibition rates comparable to commercial fungicides .

- Methoxy Group Influence: Increasing methoxy groups (e.g., trimethoxy derivatives) enhances antifungal activity in geranylphenol analogs, though this trend reverses upon acetylation .

Photopolymerization Initiators

- 3,3′-Dimethyl-4-Methoxybenzophenone: Used in pressure-sensitive adhesives, where dimethyl groups improve electron-donating capacity, accelerating polymerization under UV light .

Data Table: Key Benzophenone Derivatives and Properties

Critical Analysis of Substituent Impact

- Electron-Donating Groups (e.g., -OCH₃) : Enhance UV absorption by extending conjugation but may reduce solubility in polar solvents.

- Hydroxyl vs. Methoxy : Hydroxyl groups improve UV range but increase oxidative degradation risk, whereas methoxy groups offer better stability .

- Bulkier Substituents (e.g., benzyloxy) : Improve compatibility with polymers but may hinder photodegradation resistance .

準備方法

Methylation Using Dimethyl Sulfate

The conventional synthesis of UV-9 involves the methylation of 2,4-dihydroxybenzophenone (2,4-DHBP) with dimethyl sulfate (DMS) in the presence of a base such as sodium carbonate. In a representative procedure, 600 kg of crude 2,4-DHBP is reacted with 440 kg of DMS and 205 kg of soda ash at 75°C for 8 hours, followed by aqueous washing and phase separation to yield UV-9. While this method achieves moderate yields (75–80%), it faces criticism for:

Multi-Step Synthesis via Friedel-Crafts Acylation

Alternative routes involve Friedel-Crafts acylation of resorcinol with benzoyl chloride, followed by methylation. For example, resorcinol is first acylated to form 2,4-dihydroxybenzophenone, which is then methylated using DMS. However, this approach introduces additional challenges:

-

Complexity : Multiple reaction steps increase production time and cost.

-

Corrosive Byproducts : Lewis acid catalysts (e.g., AlCl₃) degrade equipment and necessitate costly corrosion-resistant materials.

Modern Methods: Phase Transfer Catalysis and Methyl Halides

Single-Step Methylation with Methyl Halides

A breakthrough in UV-9 synthesis is the use of methyl halides (CH₃X, X = Cl, Br, I) as methylating agents under phase transfer catalysis (PTC). This method eliminates DMS and simplifies the reaction to a single step.

Reaction Protocol

Advantages Over Traditional Methods

Role of Phase Transfer Catalysts

Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance reaction kinetics by shuttling reactants between aqueous and organic phases. Key findings include:

-

Optimal Loading : 0.5–5 mol% of PTC relative to 2,4-DHBP maximizes yield.

-

Solvent Compatibility : Polar aprotic solvents (e.g., chlorobenzene) improve catalyst stability and product separation.

Comparative Analysis of Synthesis Methods

Yield and Purity Metrics

Environmental and Economic Considerations

-

Waste Reduction : The PTC method reduces wastewater generation by 40% compared to DMS-based routes.

-

Cost Analysis : Methyl chloride is 30% cheaper than DMS, lowering raw material costs by ~$500/ton.

Industrial Scalability and Process Optimization

Q & A

Q. Can 2-hydroxy-4'-methoxybenzophenone serve as a photoinitiator in UV-curable resins, and what are its limitations?

- Methodology : Evaluate curing kinetics via photo-DSC (light intensity: 50 mW/cm). Monitor oxygen inhibition by comparing FTIR peak decay (C=C at 1630 cm). Address low (<500 Mcm) by co-initiating with tertiary amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。